

## An In-depth Technical Guide to the Epidemiology of Infectious Diseases in Teresina

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epidemiology of key infectious diseases in **Teresina**, the capital city of Piauí state in Brazil. The information presented herein is intended to support research, scientific endeavors, and the development of novel therapeutic and prophylactic agents. This document summarizes quantitative data, details relevant experimental and epidemiological methodologies, and visualizes critical public health workflows and logical frameworks.

## **Quantitative Epidemiological Data**

The following tables summarize the reported cases and incidence rates of major infectious diseases in **Teresina**. The data has been compiled from various sources, including bulletins from the Municipal Health Foundation (FMS) of **Teresina** and the Piauí State Department of Health (SESAPI), as well as published epidemiological studies.

Table 1: Epidemiology of Arboviruses in **Teresina** 



| Year        | Disease                                          | Notified<br>Cases      | Confirmed<br>Cases                                | Incidence<br>Rate (per<br>100,000)               | Deaths |
|-------------|--------------------------------------------------|------------------------|---------------------------------------------------|--------------------------------------------------|--------|
| 2023        | Dengue                                           | -                      | -                                                 | -                                                | -      |
| Chikungunya | 4,302 (Piauí<br>State)                           | -                      | -                                                 | -                                                |        |
| Zika Virus  | -                                                | -                      | -                                                 | -                                                | _      |
| 2022        | Dengue                                           | -                      | -                                                 | -                                                | 2      |
| Chikungunya | 3,009.5%<br>increase<br>(Piauí State<br>vs 2021) | -                      | -                                                 | -                                                |        |
| Zika Virus  | -                                                | -                      | -                                                 | -                                                |        |
| 2020        | Dengue                                           | 2,350                  | -                                                 | -                                                | -      |
| Zika Virus  | -                                                | 3                      | -                                                 | -                                                |        |
| 2019        | Chikungunya                                      | -                      | -                                                 | -                                                | -      |
| 2017        | Chikungunya                                      | 2,779 (Piauí<br>State) | -                                                 | 197.9 (Piauí<br>State)                           | -      |
| 2016        | Chikungunya                                      | -                      | -                                                 | -                                                | 1      |
| 2015-2020   | Zika Virus                                       | -                      | 1,371 (Piauí<br>State, 55.8%<br>from<br>Teresina) | -                                                | -      |
| 2002-2006   | Dengue                                           | 11,003                 | -                                                 | Varied from<br>592.7 (2002)<br>to 19.5<br>(2004) | -      |

Data for **Teresina** is specified where available; otherwise, data for the state of Piauí is provided as a reference.[1][2][3][4][5][6]



Table 2: Epidemiology of Tuberculosis in Teresina

| Period    | Notified Cases | Incidence Rate<br>(per 100,000)            | Cure Rate (%) | Treatment<br>Abandonment<br>Rate (%) |
|-----------|----------------|--------------------------------------------|---------------|--------------------------------------|
| 2010-2018 | 4,521          | -                                          | 64.78         | 6.69                                 |
| 2005-2007 | 951            | Declined from 42<br>(2005) to 37<br>(2007) | -             | -                                    |
| 1999-2005 | -              | Average of 50.1                            | 71.07         | -                                    |

Table 3: Epidemiology of Leprosy in Teresina

| Period    | New Cases            | Detection Rate (per 100,000) | Prevalence (per<br>10,000) |
|-----------|----------------------|------------------------------|----------------------------|
| 2007-2021 | 17,075 (Piauí State) | 36.5 (Piauí State)           | -                          |
| 2001-2008 | -                    | Average of 96.21             | Ranged from 8 to 11        |

Table 4: Epidemiology of Visceral Leishmaniasis in Teresina

| Period    | <b>Confirmed Cases</b> | Key Demographics                              |
|-----------|------------------------|-----------------------------------------------|
| 2013-2020 | 1,278                  | 68.54% male, 32.39% in children under 5 years |
| 1991-2000 | 1,744                  | Higher incidence in peripheral neighborhoods  |

Table 5: Epidemiology of COVID-19 in Teresina (March 13 - July 12, 2020)



| Metric                         | Value               |
|--------------------------------|---------------------|
| Confirmed Cases                | 10,914              |
| Predominant Gender (Cases)     | Female (55.51%)     |
| Predominant Age Group (Cases)  | 30-39 years (25.6%) |
| Deaths                         | 542                 |
| Lethality Rate (%)             | 4.97                |
| Predominant Gender (Deaths)    | Male (55.9%)        |
| Predominant Age Group (Deaths) | 70-79 years (25.0%) |

Table 6: Epidemiology of Schistosomiasis in Piauí State

| Period    | <b>Confirmed Cases</b> | Note                                                                                                               |
|-----------|------------------------|--------------------------------------------------------------------------------------------------------------------|
| 1995-2017 | 44                     | Teresina is not considered an endemic area. Transmission in Piauí is focal and limited to specific municipalities. |

## **Experimental and Epidemiological Methodologies**

The epidemiological data presented is primarily derived from observational studies, utilizing data from Brazil's national health information systems.

#### **Data Sources**

- SINAN (Sistema de Informação de Agravos de Notificação / Notifiable Diseases Information System): This is the primary source for data on communicable diseases that require mandatory reporting. Healthcare professionals in **Teresina** report suspected and confirmed cases to the Municipal Health Foundation, which are then entered into the SINAN database.
- DATASUS (Departamento de Informática do Sistema Único de Saúde / Department of Informatics of the Unified Health System): A comprehensive public health database that provides access to a wide range of health information, including data from SINAN.



 SISPCE (Sistema de Informação do Programa de Controle da Esquistossomose / Schistosomiasis Control Program Information System): Used for specific data related to schistosomiasis.

### **Study Designs**

- Descriptive, Retrospective, and Cross-Sectional Studies: The majority of the cited studies
  employ these designs. They involve the collection and analysis of existing data from health
  information systems to describe the epidemiological profile of a disease in a specific time
  and place. These studies are crucial for identifying trends, high-risk groups, and areas for
  targeted public health interventions.
- Ecological Studies: Some studies utilize an ecological design, where the units of analysis are
  populations or groups of people (e.g., residents of a particular neighborhood) rather than
  individuals. These studies are useful for examining associations between environmental or
  socioeconomic factors and disease incidence at a population level.

#### **Case Definitions and Diagnostic Protocols**

Arboviruses (Dengue, Zika, Chikungunya):

- Case Definition: A suspected case is typically defined as a patient with fever and at least two other symptoms such as headache, myalgia, arthralgia, rash, or retro-orbital pain.
- Diagnostic Confirmation: Laboratory diagnosis is performed using serological tests (ELISA for IgM/IgG antibodies) and molecular methods (RT-PCR) to detect the viral genome.

#### **Tuberculosis:**

- Case Definition: A confirmed case is based on either laboratory criteria (positive acid-fast bacilli smear, culture, or rapid molecular test) or clinical-epidemiological criteria (clinical presentation consistent with tuberculosis, along with imaging and histological findings, in the absence of laboratory confirmation).
- Diagnostic Protocol: The standard diagnostic protocol in **Teresina** involves sputum smear microscopy for all suspected cases, followed by culture and drug susceptibility testing for

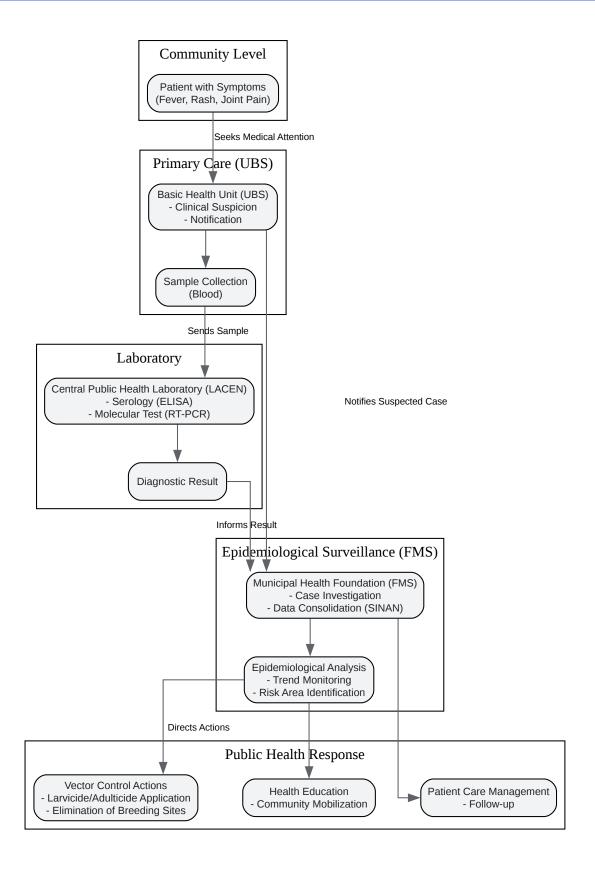


confirmation and to guide treatment. Rapid molecular tests are also increasingly used for rapid diagnosis.

#### Visceral Leishmaniasis:

- Case Definition: A suspected case presents with prolonged fever, splenomegaly, hepatomegaly, and pancytopenia.
- Diagnostic Confirmation: Diagnosis is confirmed through parasitological examination (demonstration of Leishmania amastigotes in bone marrow or spleen aspirates) or serological tests (such as indirect immunofluorescence or ELISA).

#### **Statistical Analysis**


Epidemiological studies in **Teresina** commonly employ descriptive statistics to summarize data (frequencies, means, rates). Analytical studies may use statistical tests such as the chi-square test to assess associations between variables and regression models to identify risk factors for disease. Spatial analysis techniques, like Kernel density estimation, are also used to identify geographic clusters of high disease incidence.

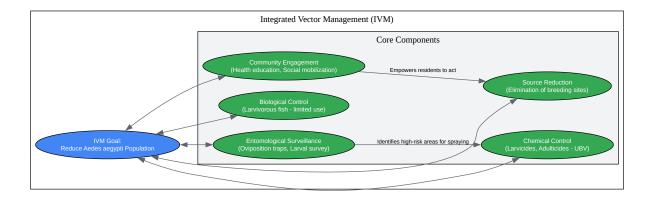
# Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key public health workflows and the logical relationships of control strategies for infectious diseases in **Teresina**.

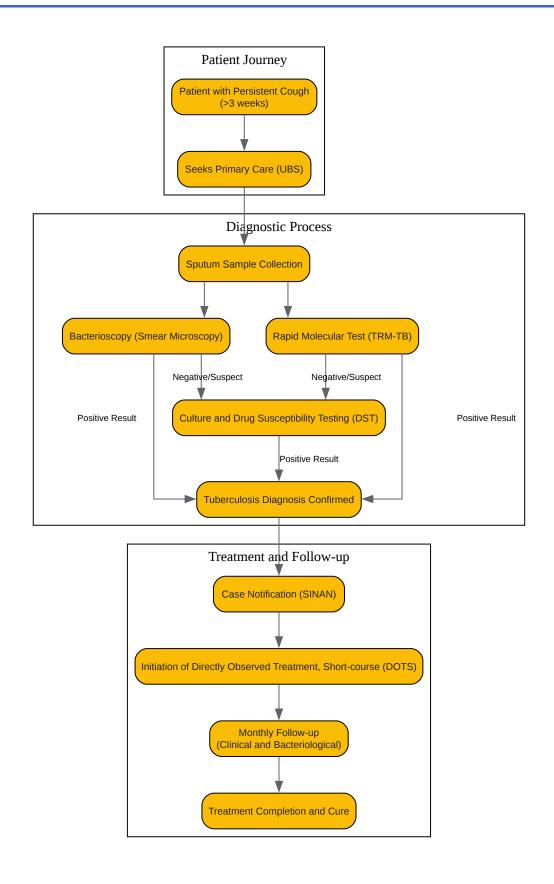
### **Arbovirus Surveillance and Response Workflow**






Click to download full resolution via product page

Arbovirus Surveillance and Response Workflow in Teresina.




# **Integrated Vector Management Strategy for Aedes** aegypti









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [ASSISTA] Prefeitura de Teresina apresenta plano de ação contra o Aedes Aegypti -Sistema Antares de Comunicação [fundacaoantares.pi.gov.br]
- 2. novosite.ciaten.org.br [novosite.ciaten.org.br]
- 3. info.dengue.mat.br [info.dengue.mat.br]
- 4. Cosems-PI e Sesapi elaboram plano de contingência após crescimento de casos de dengue no estado - COSEMS-PI [cosemspi.org.br]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Epidemiology of Infectious Diseases in Teresina]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222245#epidemiology-of-infectious-diseases-interesina]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com